molecular formula C16H12O3 B8083342 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-

Cat. No.: B8083342
M. Wt: 252.26 g/mol
InChI Key: GHTXLYXNYNVWHU-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are characterized by a benzopyrone structure, which is a fusion of a benzene ring and a pyrone ring. This particular compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.

    Pechmann Condensation:

Industrial Production Methods

In an industrial setting, the synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

      Products: Oxidation of the hydroxyl group can lead to the formation of quinones.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents at low temperatures.

      Products: Reduction of the carbonyl group can yield dihydrocoumarins.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine).

      Conditions: Carried out in the presence of a catalyst such as iron or aluminum chloride.

      Products: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is used as a starting material for the synthesis of various coumarin derivatives. These derivatives are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs).

Biology

Biologically, this compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities. It is often used in studies investigating the mechanisms of these activities and their potential therapeutic applications.

Medicine

In medicine, 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is explored for its potential as an anticoagulant, similar to other coumarin derivatives like warfarin. It is also studied for its potential anticancer properties.

Industry

Industrially, this compound is used in the manufacture of perfumes and flavorings due to its pleasant aroma. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The biological effects of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- are primarily due to its ability to interact with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.

    Umbelliferone: A hydroxylated derivative of coumarin with significant antioxidant activity.

    Warfarin: A well-known anticoagulant used in the treatment of thromboembolic disorders.

Uniqueness

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl, methyl, and phenyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-hydroxy-5-methyl-3-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTXLYXNYNVWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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